molecular formula C10H18O4 B065343 (4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one CAS No. 169396-13-8

(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one

Cat. No.: B065343
CAS No.: 169396-13-8
M. Wt: 202.25 g/mol
InChI Key: VVQHRPBXFIIVBL-SCZZXKLOSA-N
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Description

(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one is a chiral lactone compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from readily available chiral precursors. The key steps include the formation of the oxolanone ring and the introduction of the butyl and ethoxy groups at the appropriate positions. The reaction conditions typically involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the compound in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the oxolanone ring can be reduced to form a diol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group can produce a diol.

Scientific Research Applications

(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound’s unique stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

Uniqueness

(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4R,5S)-5-butyl-5-ethoxy-4-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-3-5-6-10(13-4-2)8(11)7-9(12)14-10/h8,11H,3-7H2,1-2H3/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQHRPBXFIIVBL-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(CC(=O)O1)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@]1([C@@H](CC(=O)O1)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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